5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Overview
Description
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is a versatile chemical compound used in scientific research1. It exhibits a high level of complexity due to its complex structure, enabling diverse applications such as drug synthesis and material science1.
Synthesis Analysis
Unfortunately, the specific synthesis process for 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is not readily available from the search results. However, it’s worth noting that such compounds are typically synthesized in a laboratory setting, often involving multiple steps and various chemical reactions1.Molecular Structure Analysis
The molecular structure of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is complex, contributing to its versatility in scientific research1. The exact structure is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not detailed in the search results. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions, particularly in the context of drug synthesis and material science1.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not detailed in the search results. However, it’s known that it’s a solid at room temperature3.Safety And Hazards
The specific safety and hazards associated with 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not provided in the search results. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research involving 5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile are not explicitly outlined in the search results. However, given its versatility and complex structure, it’s likely that it will continue to be a subject of interest in various fields, including drug synthesis and material science1.
properties
IUPAC Name |
7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-5-11-10-3-1-2-8-6-18-7-9(13(8)10)4-12(11)15(16)17/h1-4H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHSOAQCQWVUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C#N)[N+](=O)[O-])CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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